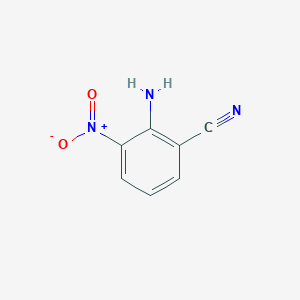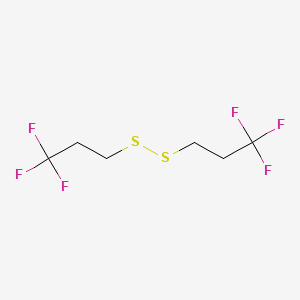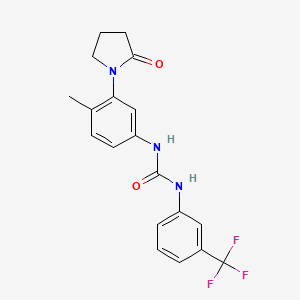
Ethyl 2-methyl-5-(methylaminomethyl)furan-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-methyl-5-(methylaminomethyl)furan-3-carboxylate, also known as MEMFA, is a chemical compound that has been of interest to researchers due to its potential as a pharmaceutical intermediate. It is a heterocyclic compound that contains a furan ring and a methylamino group. In
Mechanism of Action
The mechanism of action of Ethyl 2-methyl-5-(methylaminomethyl)furan-3-carboxylate is not well understood, but it is believed to involve the inhibition of certain enzymes or proteins in the body. This inhibition can lead to a range of biochemical and physiological effects, including changes in gene expression, cell signaling, and metabolism.
Biochemical and Physiological Effects:
Studies have shown that Ethyl 2-methyl-5-(methylaminomethyl)furan-3-carboxylate can have a range of biochemical and physiological effects, including the inhibition of tumor cell growth, the reduction of inflammation, and the modulation of immune function. These effects are thought to be due to the inhibition of certain enzymes or proteins in the body, which can lead to changes in cellular processes and signaling pathways.
Advantages and Limitations for Lab Experiments
One of the main advantages of Ethyl 2-methyl-5-(methylaminomethyl)furan-3-carboxylate is its versatility as a pharmaceutical intermediate. It can be used in the synthesis of a range of bioactive compounds, making it a valuable tool for drug discovery and development. However, one of the limitations of Ethyl 2-methyl-5-(methylaminomethyl)furan-3-carboxylate is its relatively low yield, which can make it difficult to scale up for commercial applications.
Future Directions
There are several future directions for research on Ethyl 2-methyl-5-(methylaminomethyl)furan-3-carboxylate. One area of interest is the development of new synthetic methods for Ethyl 2-methyl-5-(methylaminomethyl)furan-3-carboxylate that can improve the yield and efficiency of the reaction. Another area of research is the investigation of the mechanism of action of Ethyl 2-methyl-5-(methylaminomethyl)furan-3-carboxylate and its potential as a therapeutic agent for various diseases. Additionally, the exploration of new applications for Ethyl 2-methyl-5-(methylaminomethyl)furan-3-carboxylate in the synthesis of bioactive compounds could lead to the discovery of new drugs with novel mechanisms of action.
Synthesis Methods
The synthesis of Ethyl 2-methyl-5-(methylaminomethyl)furan-3-carboxylate involves the reaction of 2-methyl-5-(methylaminomethyl)furan-3-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. This reaction results in the formation of Ethyl 2-methyl-5-(methylaminomethyl)furan-3-carboxylate as a white solid. The yield of Ethyl 2-methyl-5-(methylaminomethyl)furan-3-carboxylate can be improved by using different reaction conditions and optimizing the reaction parameters.
Scientific Research Applications
Ethyl 2-methyl-5-(methylaminomethyl)furan-3-carboxylate has been used as a pharmaceutical intermediate in the synthesis of various bioactive compounds. One of the most notable applications of Ethyl 2-methyl-5-(methylaminomethyl)furan-3-carboxylate is in the synthesis of a class of compounds known as furanocoumarins. These compounds have been found to have a range of biological activities, including anti-inflammatory, antitumor, and antiviral properties.
properties
IUPAC Name |
ethyl 2-methyl-5-(methylaminomethyl)furan-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-4-13-10(12)9-5-8(6-11-3)14-7(9)2/h5,11H,4,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZZCPLQSWYSQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1)CNC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

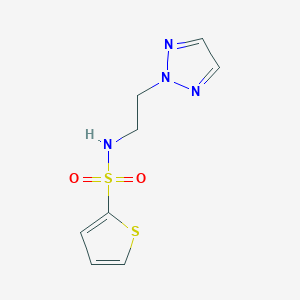
![N-[3-(3,5-Dihydro-2H-1,4-benzoxazepin-4-yl)-3-oxopropyl]but-2-ynamide](/img/structure/B2612123.png)
![(2E,NZ)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2612125.png)

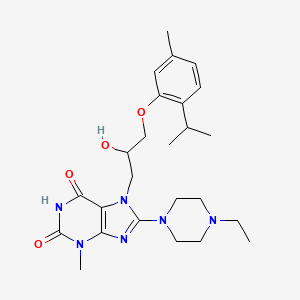
![1-[2-(Difluoromethoxy)benzoyl]pyrrolidine-2-carboxylic acid](/img/structure/B2612131.png)

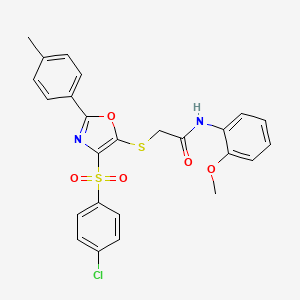
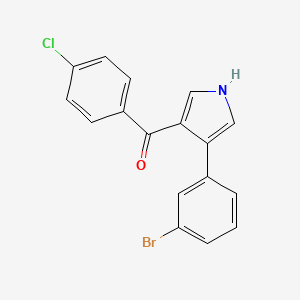
![Benzo[d][1,3]dioxol-5-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2612137.png)

